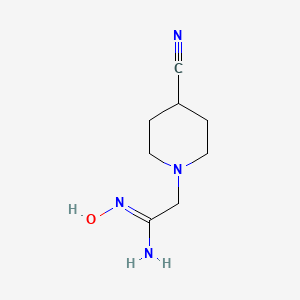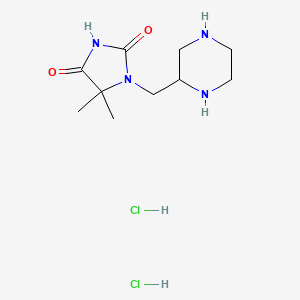
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride is a chemical compound with the molecular formula C10H20Cl2N4O2 and a molecular weight of 299.19 g/mol . This compound is known for its unique structural features, which include an imidazolidine ring substituted with a piperazine moiety. It is commonly used in various scientific research applications due to its versatile chemical properties.
Métodos De Preparación
The synthesis of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves several steps. One common method includes the reaction of 5,5-dimethylimidazolidine-2,4-dione with piperazine in the presence of a suitable solvent and catalyst . The reaction conditions typically involve heating the mixture to a specific temperature to facilitate the formation of the desired product. Industrial production methods may involve continuous flow synthesis techniques to optimize yield and purity .
Análisis De Reacciones Químicas
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazolidine derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s imidazolidine ring and piperazine moiety allow it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .
Comparación Con Compuestos Similares
5,5-Dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione dihydrochloride can be compared with other similar compounds, such as:
5,5-Dimethylimidazolidine-2,4-dione: This compound shares the imidazolidine core but lacks the piperazine moiety, resulting in different chemical and biological properties.
1,3-Dimethyl-5,5-bis(oxiranylmethyl)imidazolidine-2,4-dione: This compound has additional oxirane groups, which confer unique reactivity and applications.
The uniqueness of this compound lies in its combination of the imidazolidine ring and piperazine moiety, which provides a versatile platform for various chemical and biological studies.
Propiedades
Fórmula molecular |
C10H20Cl2N4O2 |
|---|---|
Peso molecular |
299.19 g/mol |
Nombre IUPAC |
5,5-dimethyl-1-(piperazin-2-ylmethyl)imidazolidine-2,4-dione;dihydrochloride |
InChI |
InChI=1S/C10H18N4O2.2ClH/c1-10(2)8(15)13-9(16)14(10)6-7-5-11-3-4-12-7;;/h7,11-12H,3-6H2,1-2H3,(H,13,15,16);2*1H |
Clave InChI |
CJTVNIIUTJEWNG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(=O)NC(=O)N1CC2CNCCN2)C.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,2R)-2-[2-(4-bromophenyl)ethynyl]cyclohexan-1-ol](/img/structure/B13347892.png)
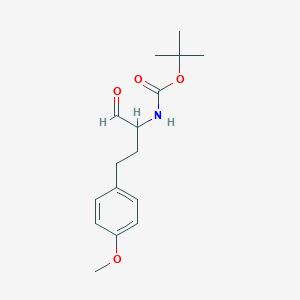
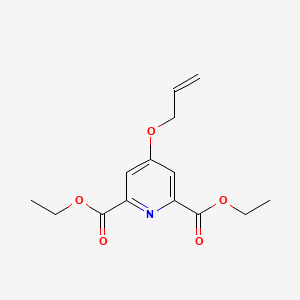
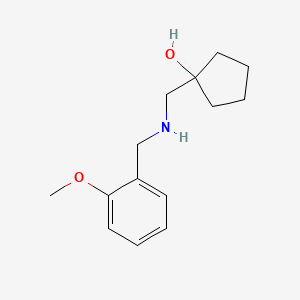
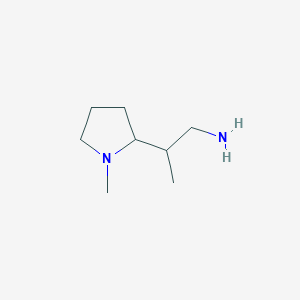
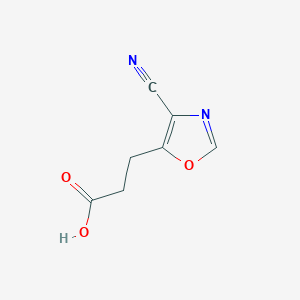

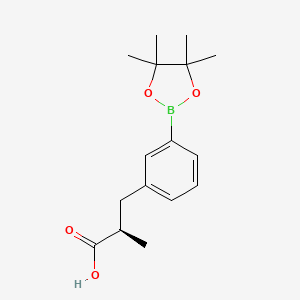


![Benzenesulfonylfluoride, 4-[[4-(2-chloro-4-nitrophenoxy)-1-oxobutyl]amino]-](/img/structure/B13347937.png)

![2-[(Acetyloxy)methyl]-a,a-dimethyl-1H-imidazo[4,5-c]quinoline-1-ethanol](/img/structure/B13347943.png)
